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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

Cat. No.: B3075237 Get Quote

An In-depth Technical Guide to 1-(2-
Methoxyethyl)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene is limited in publicly

accessible literature. This guide provides extrapolated data based on structurally similar

compounds, namely the para isomer, 1-(2-methoxyethyl)-4-nitrobenzene, and the related

compound, ortho-nitroanisole. The information herein is intended for research and development

purposes and should be used with an understanding of its theoretical nature.

Introduction
1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a benzene ring

substituted with a nitro group and a methoxyethyl group at the ortho positions. This substitution

pattern imparts specific electronic and steric properties that influence its reactivity and potential

applications. As with many nitroaromatic compounds, it holds potential as a versatile

intermediate in the synthesis of more complex molecules, including active pharmaceutical

ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and

the methoxyethyl group, a weakly activating ortho, para-directing group, creates a unique

chemical environment for further functionalization of the aromatic ring.
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Due to the scarcity of direct experimental data for 1-(2-Methoxyethyl)-2-nitrobenzene, the

following properties are estimated based on its isomers and related compounds.

Estimated Physical Properties
Property Estimated Value Basis for Estimation

Molecular Formula C₉H₁₁NO₃ -

Molecular Weight 181.19 g/mol
Calculated from the molecular

formula.[1][2]

Appearance
Pale yellow liquid or low-

melting solid

Based on the appearance of

ortho-nitroanisole and other

substituted nitrobenzenes.[3]

Boiling Point ~270-280 °C at 760 mmHg

Extrapolated from ortho-

nitroanisole (277 °C) and

considering the larger

methoxyethyl group.[3]

Melting Point < 25 °C

Likely lower than the para

isomer (if solid) due to the

asymmetry of the ortho

substitution.

Density ~1.2 g/cm³
Similar to other nitroaromatic

compounds.

Solubility

Sparingly soluble in water;

soluble in common organic

solvents like ethanol, ether,

and acetone.

General solubility

characteristics of nitroaromatic

compounds.

Chemical Reactivity
The chemical reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene is primarily dictated by the

interplay of the electron-withdrawing nitro group and the electron-donating character of the

methoxyethyl group's ether oxygen.
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Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a

meta-director for electrophilic aromatic substitution.[4][5] The methoxyethyl group, due to the

oxygen's lone pairs, is an ortho, para-director and an activating group. The directing effects

of these two groups are in opposition. The strong deactivating nature of the nitro group will

significantly reduce the overall reactivity of the ring towards electrophiles. However,

substitution, if it occurs, is most likely to be directed to the positions meta to the nitro group

and ortho/para to the methoxyethyl group.[6]

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group

using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in

acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a common strategy in the

synthesis of anilines, which are valuable precursors in drug development.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro

group can activate the ring towards nucleophilic aromatic substitution, particularly at the

positions ortho and para to the nitro group.

Potential Applications in Drug Development
While specific biological activities of 1-(2-Methoxyethyl)-2-nitrobenzene have not been

reported, its structural motifs suggest its utility as a synthetic intermediate. Nitroaromatic

compounds are frequently used as precursors for the synthesis of a wide range of

pharmaceuticals. The reduction of the nitro group to an amine is a key transformation that

opens up a plethora of synthetic possibilities for creating novel drug candidates.

Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis

and characterization of 1-(2-Methoxyethyl)-2-nitrobenzene.

Proposed Synthesis: Nitration of (2-
Methoxyethyl)benzene
A plausible route to 1-(2-Methoxyethyl)-2-nitrobenzene is the direct nitration of (2-

methoxyethyl)benzene. The methoxyethyl group is an ortho, para-director, so a mixture of ortho

and para isomers is expected.
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Materials:

(2-Methoxyethyl)benzene

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Magnesium Sulfate (MgSO₄)

Ice bath

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a

mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v

ratio) in an ice bath to 0-5 °C.

Slowly add (2-methoxyethyl)benzene to the cooled nitrating mixture with vigorous stirring,

maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Carefully pour the reaction mixture over crushed ice and extract the product with

dichloromethane.

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution

until the aqueous layer is neutral.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.
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The resulting crude product, a mixture of ortho and para isomers, can be purified by column

chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization
The synthesized 1-(2-Methoxyethyl)-2-nitrobenzene can be characterized using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the

substitution pattern on the aromatic ring and the presence of the methoxyethyl group.

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (typically around 1520

cm⁻¹ and 1340 cm⁻¹) and the C-O-C stretch of the ether would be expected.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Visualizations
Proposed Synthetic Workflow
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Proposed Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

Reactants

Process

Products

(2-Methoxyethyl)benzene

Nitration

HNO₃ / H₂SO₄

Workup & Extraction

Column Chromatography

1-(2-Methoxyethyl)-2-nitrobenzene
(Ortho Isomer)

Separated

1-(2-Methoxyethyl)-4-nitrobenzene
(Para Isomer)

Separated
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Directing Effects on Electrophilic Aromatic Substitution

Substituents

Electronic Effects

Predicted Reactivity

1-(2-Methoxyethyl)-2-nitrobenzene

-NO₂ (Nitro Group)-CH₂CH₂OCH₃

(Methoxyethyl Group)

Strongly Deactivating
(Electron Withdrawing)

Weakly Activating
(Electron Donating via O)

Meta-Directing

Overall Deactivation of the RingComplex Regioselectivity for
Further Substitution

Ortho, Para-Directing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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